Synthetic Yield Comparison: 4-Methylphenyl BTI vs. Phenyl BTI (PIFA)
Under an identical sodium percarbonate/(CF3CO)2O/CH2Cl2 oxidation protocol, the 4-methylphenyl derivative (p-tolyl-BTI) is isolated in 76% yield, compared to 87% for the unsubstituted phenyl analog (PIFA). This 11-percentage-point deficit reflects the influence of the electron-donating methyl substituent on the oxidation efficiency and product isolation [1].
| Evidence Dimension | Isolated synthetic yield of ArI(OCOCF3)2 |
|---|---|
| Target Compound Data | 76% (4-methylphenyl BTI) |
| Comparator Or Baseline | 87% (phenyl BTI; PIFA) |
| Quantified Difference | –11 percentage points (14% lower relative yield vs. phenyl BTI) |
| Conditions | Oxidation of 4-iodotoluene vs. iodobenzene (5 mmol) with anhydrous sodium percarbonate (13.4 mmol; 300% excess) in (CF3CO)2O/CH2Cl2 at 0–2 °C for 2 h then RT for ~18 h; products triturated with hexane, purity 98–99% by iodometry. |
Why This Matters
This data allows procurement to estimate the relative cost-effectiveness of synthesizing or purchasing this reagent compared to the more established phenyl BTI, factoring in the lower preparative yield.
- [1] Kazmierczak, P.; Skulski, L. Easy Preparation of [Bis(trifluoroacetoxy)iodo]arenes from Iodoarenes, with Sodium Percarbonate as the Oxidant. Molecules 2002, 7 (11), 810–817. View Source
